An In-depth Technical Guide to 1-(3-Bromophenyl)ethylamine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-(3-Bromophenyl)ethylamine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)ethylamine Hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, discuss its applications in drug discovery, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile compound.
Molecular Identity and Physicochemical Properties
1-(3-Bromophenyl)ethylamine Hydrochloride is the hydrochloride salt of the racemic primary amine 1-(3-bromophenyl)ethylamine. The presence of a bromine atom on the phenyl ring and a chiral center at the ethylamine moiety makes it a valuable precursor for creating diverse molecular architectures with potential biological activity.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | 1-(3-Bromophenyl)ethylamine Hydrochloride | |
| Synonyms | 1-(3-bromophenyl)ethan-1-amine hydrochloride | |
| CAS Number | 90151-46-5 | |
| Molecular Formula | C₈H₁₁BrClN | |
| Molecular Weight | 236.54 g/mol | |
| Appearance | Typically an off-white to pale yellow solid | |
| Purity | Commonly available at ≥95% | |
| Melting Point | Data not consistently available in public literature. | |
| Boiling Point (Free Base) | 96 °C at 4 mmHg | [1] |
| Solubility | The free base is immiscible with water.[1] As a hydrochloride salt, it is expected to have increased solubility in water and polar protic solvents like methanol and ethanol, though specific quantitative data is not readily available. | |
| Storage | Store at room temperature in a dry, well-ventilated place, under an inert atmosphere.[2] |
Synthesis of 1-(3-Bromophenyl)ethylamine Hydrochloride
The synthesis of 1-(3-Bromophenyl)ethylamine Hydrochloride is a multi-step process that begins with the commercially available 3'-bromoacetophenone. The overall synthetic strategy involves the conversion of the ketone to the amine, followed by the formation of the hydrochloride salt. A common and effective method for the amine synthesis is reductive amination.
Figure 1: General synthetic workflow for 1-(3-Bromophenyl)ethylamine Hydrochloride.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a representative procedure for the synthesis of racemic 1-(3-Bromophenyl)ethylamine Hydrochloride from 3'-bromoacetophenone via the Leuckart reaction, a well-established method for reductive amination.[3]
Step 1: Synthesis of 3'-Bromoacetophenone (Precursor)
3'-Bromoacetophenone can be synthesized via the Friedel-Crafts acylation of bromobenzene or, more commonly, through the bromination of acetophenone.[4] The latter method often utilizes bromine in the presence of a Lewis acid like aluminum chloride to direct the bromination to the meta position.
Step 2: Reductive Amination of 3'-Bromoacetophenone (Leuckart Reaction)
The Leuckart reaction provides a direct method to convert ketones to amines using formic acid derivatives.[3][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-bromoacetophenone (1.0 eq) with an excess of ammonium formate (e.g., 5-10 eq) or a mixture of formamide and formic acid.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 160-190 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Amine Isolation: After cooling, the reaction mixture is typically made basic with a strong base (e.g., NaOH solution) to liberate the free amine. The amine is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude 1-(3-bromophenyl)ethylamine. Purification can be achieved by vacuum distillation.
Step 3: Formation of the Hydrochloride Salt
-
Procedure: Dissolve the purified 1-(3-bromophenyl)ethylamine in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.
-
Isolation: The 1-(3-Bromophenyl)ethylamine Hydrochloride will precipitate as a solid. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final product.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (~7.0-7.8 ppm). - Methine Proton (-CH): A quartet adjacent to the methyl group and the amine, likely deshielded by the phenyl ring and the protonated amine. - Methyl Protons (-CH₃): A doublet due to coupling with the methine proton. - Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and solvent dependent. The signal may exchange with D₂O.[7][8] |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~120-145 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. - Methine Carbon (-CH): A signal in the aliphatic region, deshielded by the attached nitrogen and phenyl group. - Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.[3][9] |
| FTIR | - N-H Stretching (Amine Salt): A broad, strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of a primary ammonium salt (R-NH₃⁺).[10][11] - C-H Stretching (Aromatic and Aliphatic): Peaks in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. - N-H Bending: A band around 1600-1500 cm⁻¹.[11] - C-Br Stretching: A peak in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spectrometry (of the free base) | - Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the free base (200.08 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in approximately a 1:1 ratio). - Major Fragmentation: A prominent fragment resulting from the benzylic cleavage to lose a methyl group, forming a stable iminium ion.[12] |
Applications in Drug Discovery and Medicinal Chemistry
1-(3-Bromophenyl)ethylamine serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).[13][14] The phenethylamine scaffold is a well-known pharmacophore present in many neurotransmitters and neuromodulators.[15][16]
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- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
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